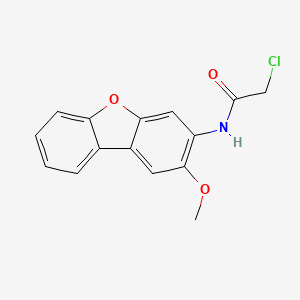

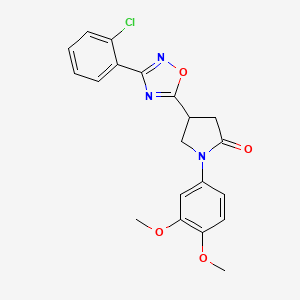

![molecular formula C11H21NO3 B2976635 Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate CAS No. 2165760-01-8](/img/structure/B2976635.png)

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

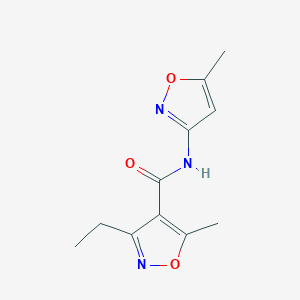

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate is a chemical compound with the CAS Number: 2165760-01-8 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl ((1S,3S)-3-hydroxycyclopentyl)(methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . This indicates the presence of a cyclopentyl group, a carbamate group, and a tert-butyl group in the molecule .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Enantioselective Synthesis of Carbocyclic Analogs

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its importance is highlighted by its role in demonstrating the relative substitution of the cyclopentane ring, paralleling that in β-2-deoxyribosylamine. This application underscores its significance in the realm of nucleic acid chemistry and pharmaceuticals (Ober, Marsch, Harms, & Carell, 2004).

Comparative Cytotoxicity Studies

A comparative study of cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes sheds light on the compound's biological interactions. Although the focus is on terbucarb, understanding its toxicity compared to its phenolic analog highlights the broader implications of methylcarbamate derivatives in toxicological studies (Nakagawa, Yaguchi, & Suzuki, 1994).

Metabolic Studies in Insects and Mice

Research into the metabolism of m-tert.-butylphenyl N-methylcarbamate in both insects and mice reveals the enzymatic pathways involved in processing this compound. The study identifies hydroxylation of both the tert-butyl and N-methyl groups, indicating species-specific variations in metabolism. This information is vital for environmental and toxicological assessments of similar compounds (Douch & Smith, 1971).

Organic Synthesis Applications

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed as N-(Boc)-protected nitrones, which react with organometallics to give N-(Boc)hydroxylamines. These compounds serve as building blocks in organic synthesis, highlighting the versatility of tert-butyl N-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate derivatives in chemical synthesis (Guinchard, Vallée, & Denis, 2005).

Environmental Degradation Studies

Investigations into the degradation pathways of methyl tert-butyl ether (MTBE) by the UV/H2O2 process, which generates various primary byproducts, including tert-butyl formate and tert-butyl alcohol, emphasize the environmental fate of such compounds. Although tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate is not directly studied, these findings are relevant for understanding the environmental impact and degradation pathways of structurally related compounds (Stefan, Mack, & Bolton, 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREITKHLXHZJEE-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H]1CC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

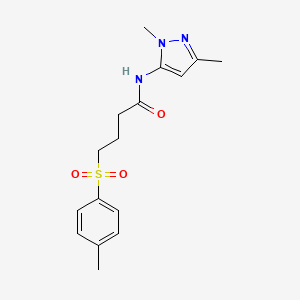

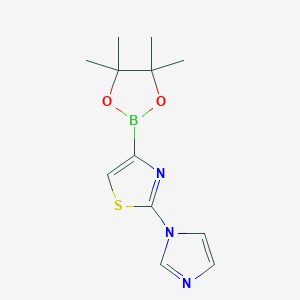

![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)

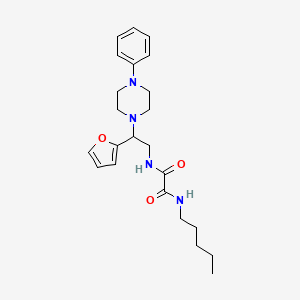

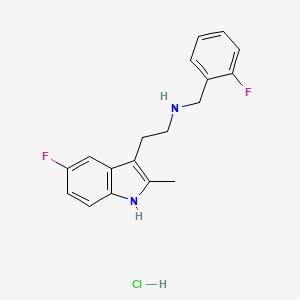

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)

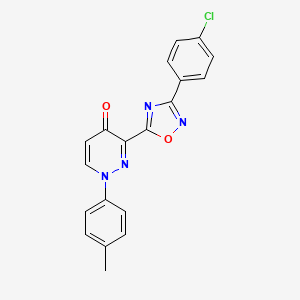

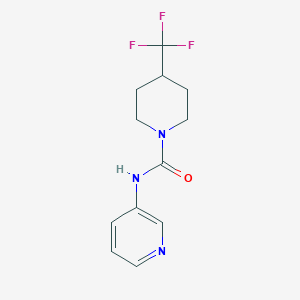

![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)

![2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone](/img/structure/B2976567.png)

![N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B2976570.png)